Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: 1823230-92-7) is a bicyclic organic compound with a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . Its structure features a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-oxocyclobutyl moiety at the 3-position. The Smiles representation, CC(C)(C)OC(=O)N1CCC(C2CCC2=O)C1, highlights the cyclobutane ring fused to the pyrrolidine via a ketone group .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-10H,4-8H2,1-3H3 |
InChI Key |
RFTZRNVUQKCZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC2=O |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of γ-Nitroketones
The reductive cyclization of γ-nitroketones is a foundational method for synthesizing pyrrolidine derivatives. For tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate, this approach involves:
Synthesis of γ-Nitroketone Precursors
γ-Nitroketones are synthesized via Michael addition of nitroalkanes to α,β-unsaturated ketones. For example, nitrocompound 1a reacts with 4,4-dimethylpent-1-en-3-one (2 ) under sodium methoxide catalysis to form γ-nitroketone 3a (57–60% yield over two steps). Cyclobutyl-containing analogs require tailored nitroalkanes to introduce the 2-oxocyclobutyl moiety.
Zinc-Mediated Reductive Cyclization
Treatment of γ-nitroketones with Zn/NH₄Cl in tetrahydrofuran (THF) induces reductive cyclization to pyrroline N-oxides (4a,b ). Subsequent hydrogenation or organometallic additions yield substituted pyrrolidines. For cyclobutyl derivatives, steric hindrance necessitates prolonged reaction times (7 days) and excess reagents (15 eq. ethynylmagnesium bromide).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Michael Addition | NaOMe, THF, 0°C → RT | 57–60 |
| Reductive Cyclization | Zn/NH₄Cl, THF, 7°C → RT | 60 |
| Organometallic Addition | EthynylMgBr (15 eq.), 7 days, RT | 62 |
Organometallic Additions to Pyrroline N-Oxides
Pyrroline N-oxides serve as versatile intermediates for introducing substituents at the 3-position of pyrrolidines.
Ethyllithium Additions
Ethyllithium reacts with pyrroline N-oxides (5a,b ) to form hydroxylamines, which oxidize to nitroxides. For cyclobutyl derivatives, this method requires:
Ring-Contraction Strategies via Iodonitrene Chemistry
Recent advances leverage iodonitrene-mediated nitrogen extrusion to convert pyrrolidines to cyclobutanes.
Mechanism Overview
Application to Cyclobutyl Derivatives
- Substrate : Pyrrolidine 4 with tert-butyl carbamate and cyclobutyl ketone groups.
- Conditions : HTIB (2.5 eq.), NH₄CO₃ (8 eq.), TFE, 65°C.
- Yield : 30–69%, depending on steric bulk.
Comparative Performance:
| Starting Material | Product | Yield (%) |
|---|---|---|
| Pyrrolidine 4 | Cyclobutane 5 | 69 |
| cis-45 | cis-46 | 39 |
| trans-49 | trans-50 | 24 |
Catalytic Asymmetric Synthesis
Chiral phosphoric acid (CPA)-catalyzed aza-Michael cyclization enables enantioselective synthesis.
Reaction Design
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxocyclobutyl ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxocyclobutyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H19NO3
- CAS Number : 1823230-92-7
- Molecular Weight : 225.29 g/mol
The compound features a pyrrolidine ring, which is significant in many biological processes. Its unique structure allows for various modifications, making it a versatile building block in chemical synthesis.
Medicinal Chemistry
Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate has shown potential in the development of new pharmaceuticals. Its structural characteristics enable it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects on cancer cells. A study demonstrated that this compound analogs could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis |
| Compound B | MCF-7 | 15.0 | Cell Cycle Arrest |
Organic Synthesis
This compound serves as a key intermediate in synthesizing more complex molecules, particularly in creating heterocycles and other biologically active compounds.
Synthesis Example
A notable synthetic pathway involves the reaction of this compound with various electrophiles to yield substituted pyrrolidine derivatives, which are valuable in drug discovery.
Data Table: Synthesis Conditions
| Reaction Type | Reactants | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Compound + Alkyl Halide | DMF | 85 |
| Acylation | Compound + Acid Chloride | DCM | 90 |
Neuropharmacology
The compound's potential neuroprotective properties have been explored in studies focusing on neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in oxidative damage markers and an increase in cell viability.
| Treatment Group | Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Treated | 85 | 40 |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease research.
Case Study: Antimicrobial Assessment
In vitro tests against common bacterial strains showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related analogs:
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Differences | Similarity Score |
|---|---|---|---|---|---|
| Target: tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (1823230-92-7) | C₁₃H₂₁NO₃ | 239.31 | Boc group, pyrrolidine, cyclobutyl ketone | N/A | N/A |
| tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (1818847-75-4) | C₁₃H₂₁NO₃ | 239.31 | Boc group, azabicycloheptane, aldehyde | Bicyclic framework replaces cyclobutane | 0.96 |
| tert-butyl 3-oxopyrrolidine-1-carboxylate (N/A) | C₉H₁₅NO₃ | 185.22 | Boc group, pyrrolidine, ketone | No cyclobutyl substituent | N/A |
| Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (73193-55-2) | C₉H₁₅NO₃ | 185.22 | Ethyl ester, methyl-pyrrolidine, ketone | Smaller ester group (ethyl vs. tert-butyl) | 0.93 |
| tert-butyl pyrrolidine-1-carboxylate (86953-79-9) | C₉H₁₇NO₂ | 171.24 | Boc group, unsubstituted pyrrolidine | No ketone or cyclobutyl groups | 0.83 |
| tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (2227197-69-3) | C₁₂H₂₁N₃O₃ | 255.32 | Boc group, imidazolidinone, pyrrolidine | Imidazolidinone ring instead of cyclobutyl | N/A |
Key Findings from Comparative Analysis
Cyclobutyl vs. Bicyclic Frameworks: The target compound and tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1818847-75-4) share identical molecular formulas but differ in ring systems.
Substituent Effects on Reactivity :
- Removing the cyclobutyl group (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate ) simplifies the molecule, reducing steric strain and possibly enhancing solubility in polar solvents . Conversely, the cyclobutyl ketone in the target compound may increase electrophilicity at the carbonyl carbon.
Ester Group Variations :
- Replacing the tert-butyl ester with an ethyl group (Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate ) lowers molecular weight and alters lipophilicity, which could influence bioavailability in drug design .
Biological Relevance: The imidazolidinone-containing analog (tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate) demonstrates how heterocyclic substituents can enhance hydrogen-bonding capacity, a critical feature for binding to biological targets like proteases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis of this compound likely involves coupling a pyrrolidine precursor with a 2-oxocyclobutyl moiety. A plausible route includes:
- Step 1 : React tert-butyl pyrrolidine-1-carboxylate derivatives with a cyclobutane carbonyl reagent (e.g., 2-oxocyclobutanecarbonyl chloride) under mild basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to introduce the oxocyclobutyl group .
- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Solubility in polar aprotic solvents (e.g., DMF) facilitates chromatographic separation .
Q. Which analytical techniques are critical for characterizing This compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 1.8–3.5 ppm), and the 2-oxocyclobutyl carbonyl (δ ~210 ppm in ¹³C) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry validates molecular weight (calculated for C₁₄H₂₁NO₃: 251.15 g/mol) and purity .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated for analogous pyrrolidine carboxylates .
Q. What are common synthetic challenges in preparing this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Oxidative degradation of the oxocyclobutyl group under acidic/basic conditions. Solution : Use inert atmospheres (N₂/Ar) and neutral pH during synthesis .
- Challenge 2 : Low yield in coupling reactions due to steric hindrance. Solution : Optimize stoichiometry (1.2–1.5 eq of acylating agent) and employ catalysts like DMAP .
Advanced Research Questions
Q. How does the 2-oxocyclobutyl group influence reactivity in downstream functionalization?
- Methodological Answer : The strained cyclobutane ring enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reagents) or cycloadditions. However, ring-opening side reactions may occur. Mitigation : Use low temperatures (0–5°C) and non-polar solvents (e.g., toluene) to stabilize intermediates .
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrrolidine carboxylates?
- Methodological Answer : Discrepancies arise from variations in reaction conditions. For example:
- Bromination methods : NBS in CCl₄ yields 70–80% for 3-bromo derivatives, while PBr₃ may cause over-bromination .
- Coupling efficiency : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields by 15–20% compared to traditional heating .
- Resolution : Systematic DOE (Design of Experiments) testing variables (temperature, solvent, catalyst) is advised .
Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Software (AutoDock Vina) models binding to targets like kinases or GPCRs, leveraging the oxocyclobutyl group’s conformational rigidity .
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases) to quantify binding affinity .
- SPR (Surface Plasmon Resonance) : Real-time analysis of ligand-protein interactions reveals on/off rates (kₒₙ/kₒff) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 40°C (TGA data for analogs). Storage : –20°C in amber vials under argon .
- Hydrolytic Sensitivity : The tert-butyl ester is stable in neutral aqueous buffers but degrades in acidic/alkaline conditions (pH <4 or >9). Use lyophilization for long-term storage .
Q. How does structural modification (e.g., substituents on pyrrolidine/cyclobutane) affect bioactivity?
- Methodological Answer :
- Case Study : Replacing the oxocyclobutyl with a spirocyclic group (e.g., pyrazolo[4,3-c]pyridine) increases affinity for serotonin receptors by 10-fold .
- SAR Analysis : Electron-withdrawing groups (e.g., Cl) on the cyclobutane enhance metabolic stability but reduce solubility. Balance via logP optimization (target 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
